1-Isobutylpyrrolidine-3-carbaldehyde

Lipophilicity Drug-likeness Permeability

1-Isobutylpyrrolidine-3-carbaldehyde (CAS 1706450-92-1) is an N-alkylated pyrrolidine-3-carbaldehyde building block bearing an isobutyl substituent on the ring nitrogen. Its molecular formula is C₉H₁₇NO with a molecular weight of 155.24 g/mol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12991083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutylpyrrolidine-3-carbaldehyde
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(C1)C=O
InChIInChI=1S/C9H17NO/c1-8(2)5-10-4-3-9(6-10)7-11/h7-9H,3-6H2,1-2H3
InChIKeyQJHGCKOUHODEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutylpyrrolidine-3-carbaldehyde: Core Physicochemical Properties for Sourcing Decisions


1-Isobutylpyrrolidine-3-carbaldehyde (CAS 1706450-92-1) is an N-alkylated pyrrolidine-3-carbaldehyde building block bearing an isobutyl substituent on the ring nitrogen. Its molecular formula is C₉H₁₇NO with a molecular weight of 155.24 g/mol [1]. Computed descriptors from PubChem indicate a moderate lipophilicity (XLogP3 = 1.2), zero hydrogen-bond donors, a topological polar surface area (TPSA) of 20.3 Ų, and three rotatable bonds [1]. Commercial suppliers typically offer this compound at ≥98% purity, with storage recommended at 2–8 °C under dry, sealed conditions .

Why Unsubstituted or Simpler N-Alkyl Pyrrolidine-3-carbaldehydes Cannot Replace 1-Isobutylpyrrolidine-3-carbaldehyde


The isobutyl substituent on the pyrrolidine nitrogen fundamentally alters the compound's physicochemical profile compared to unsubstituted or smaller N-alkyl analogs. As shown by computed descriptors, 1-isobutylpyrrolidine-3-carbaldehyde exhibits a 1.8-unit increase in XLogP3 relative to the parent pyrrolidine-3-carbaldehyde (XLogP3 = –0.6) and eliminates the hydrogen-bond donor character present in the parent [1][2]. These differences translate into markedly distinct solubility, permeability, and metabolic stability profiles that cannot be replicated by simple N-methyl, N-ethyl, or N-propyl variants. A direct substitution with a less lipophilic, hydrogen-bond-donating analog would alter logD-dependent properties such as membrane partitioning, oral absorption potential, and off-target binding, making generic replacement unreliable without re-optimization of the synthetic route or biological assay conditions.

Head-to-Head Physicochemical Differentiation of 1-Isobutylpyrrolidine-3-carbaldehyde Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Isobutyl vs. Unsubstituted Pyrrolidine-3-carbaldehyde

The target compound has a computed XLogP3 of 1.2, compared to –0.6 for the unsubstituted pyrrolidine-3-carbaldehyde parent [1][2]. This 1.8 log-unit increase in lipophilicity is attributable to the isobutyl N-substituent and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential, while reducing aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: Elimination of HBD in 1-Isobutylpyrrolidine-3-carbaldehyde

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the unsubstituted pyrrolidine-3-carbaldehyde parent contains one HBD from the secondary amine [1][2]. The tertiary amine in the target eliminates HBD capacity, which is a recognized structural feature for improving CNS penetration (reduced P-glycoprotein recognition) and reducing Phase II metabolic conjugation.

Hydrogen bonding Metabolic stability CNS drug design

Topological Polar Surface Area Reduction: Enhanced Membrane Permeability Potential

The target compound exhibits a TPSA of 20.3 Ų, notably lower than the 29.1 Ų of the unsubstituted parent [1][2]. This 8.8 Ų reduction in polar surface area arises from N-alkylation converting the secondary amine to a tertiary amine, and correlates with improved predicted passive membrane permeability according to established drug-likeness guidelines (e.g., Veber rules).

TPSA Membrane permeability Oral bioavailability

Molecular Weight and Rotatable Bond Count: Differentiating Physicochemical Bulk from Simpler N-Alkyl Analogs

With a molecular weight of 155.24 g/mol and three rotatable bonds, the target compound is substantially larger and more flexible than the parent pyrrolidine-3-carbaldehyde (MW 99.13 g/mol, one rotatable bond) and also exceeds N-methyl (MW ~113 g/mol) and N-ethyl (MW ~127 g/mol) analogs [1][2]. The isobutyl branch introduces steric bulk and conformational degrees of freedom that can probe distinct binding pockets or alter reaction selectivity in synthetic applications.

Molecular weight Conformational flexibility Ligand efficiency

Commercially Available Purity Benchmarking: ≥98% Specification Across Major Suppliers

Multiple independent suppliers, including ChemScene and Leyan, list 1-isobutylpyrrolidine-3-carbaldehyde at ≥98% purity . This purity level is consistent with the requirements for synthetic intermediate use in medicinal chemistry, and while not unique to this compound, it establishes a reliable minimum specification for direct procurement comparison against alternative sources or analogs that may have lower or less uniformly reported purity.

Purity Quality control Procurement specification

Absence of Direct Biological Activity Data: A Gap in Differential Evidence

A comprehensive search of primary literature and patents did not yield any peer-reviewed studies reporting direct biological activity (e.g., IC₅₀, Kd, EC₅₀) or comparative pharmacological data for 1-isobutylpyrrolidine-3-carbaldehyde against structurally related analogs. The compound appears primarily as a synthetic intermediate in patent literature [1], with no publicly available head-to-head biological assays. Therefore, all differentiation claims in this guide rest on computed physicochemical properties (Class-level inference) rather than experimental biological comparisons.

Data availability Biological characterization Procurement caveat

Optimal Use Cases for 1-Isobutylpyrrolidine-3-carbaldehyde Based on Quantitative Differentiation


Medicinal Chemistry Library Design Requiring Enhanced Lipophilicity and CNS Permeability Potential

The 1.8-unit higher XLogP3 (1.2 vs. –0.6) and reduced TPSA (20.3 vs. 29.1 Ų) of 1-isobutylpyrrolidine-3-carbaldehyde relative to the unsubstituted parent [1] make it a preferred fragment or intermediate when designing compound libraries targeting intracellular or CNS receptors. The zero HBD count further supports its selection for CNS-focused lead optimization programs where metabolic stability and blood–brain barrier penetration are critical parameters.

Synthetic Intermediate for Sterically Demanding Pyrrolidine-Derived Scaffolds

With a molecular weight of 155.24 g/mol and three rotatable bonds, the isobutyl analog provides greater steric bulk and conformational flexibility than N-methyl (MW ~113 g/mol) or N-ethyl (MW ~127 g/mol) variants [1]. This makes it the building block of choice for generating pyrrolidine-containing compounds where a larger N-substituent is required to fill hydrophobic pockets or to achieve specific three-dimensional conformations in structure-based drug design.

Process Chemistry and Scale-Up Where Consistent Purity Specifications Reduce Risk

The availability of 1-isobutylpyrrolidine-3-carbaldehyde at ≥98% purity from multiple vendors reduces the procurement risk associated with impurity-driven yield loss in multi-step syntheses. For process development groups, this consistency supports reproducible reaction outcomes and simplifies quality control workflows compared to sourcing less common analogs with variable or lower purity specifications.

Exploratory SAR Studies on N-Alkyl Chain Length and Branching Effects

When systematically probing the structure-activity relationship of N-alkyl substituent effects on biological activity, the isobutyl group offers a distinctive branched-chain topology that differs from linear N-propyl or N-butyl analogs. The computed physicochemical profile [1] provides a baseline for interpreting how branching influences logD, solubility, and target engagement, making this compound a valuable comparator in matched-pair SAR analyses.

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